BenchChemオンラインストアへようこそ!

7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one

MAO-B inhibition Neuroprotection CNS Drug Discovery

7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one (CAS 1797320-23-0) is a heterocyclic small molecule belonging to the tetrahydroquinolinone class, characterized by a core 3,4-dihydro-1H-quinolin-2-one scaffold with a 7-amino group and bromine atoms at the 6 and 8 positions. This precise substitution pattern distinguishes it from the non-brominated parent compound (7-amino-3,4-dihydroquinolin-2(1H)-one, CAS 22246-07-7), which is primarily documented as a carbonic anhydrase inhibitor.

Molecular Formula C9H8Br2N2O
Molecular Weight 319.984
CAS No. 1797320-23-0
Cat. No. B2945316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one
CAS1797320-23-0
Molecular FormulaC9H8Br2N2O
Molecular Weight319.984
Structural Identifiers
SMILESC1CC(=O)NC2=C(C(=C(C=C21)Br)N)Br
InChIInChI=1S/C9H8Br2N2O/c10-5-3-4-1-2-6(14)13-9(4)7(11)8(5)12/h3H,1-2,12H2,(H,13,14)
InChIKeyCCVUHWUNSKNKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one (CAS 1797320-23-0): A Selectively Brominated Tetrahydroquinolinone Scaffold for CNS Target Research


7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one (CAS 1797320-23-0) is a heterocyclic small molecule belonging to the tetrahydroquinolinone class, characterized by a core 3,4-dihydro-1H-quinolin-2-one scaffold with a 7-amino group and bromine atoms at the 6 and 8 positions [1]. This precise substitution pattern distinguishes it from the non-brominated parent compound (7-amino-3,4-dihydroquinolin-2(1H)-one, CAS 22246-07-7), which is primarily documented as a carbonic anhydrase inhibitor . The introduction of the dual bromine substituents is associated with a pharmacological profile shift towards monoamine oxidase (MAO) enzyme inhibition, with the compound demonstrating high affinity for the MAO-B isoform [2].

Why 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one Cannot Be Replaced by Simple Analogs: The Functional Impact of Dual Bromination


Procuring an unbrominated or mono-brominated tetrahydroquinolinone analog as a substitute for 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one (CAS 1797320-23-0) is not scientifically valid due to a fundamental divergence in target engagement. The non-brominated parent scaffold (CAS 22246-07-7) is a known carbonic anhydrase inhibitor and shows no reported activity against monoamine oxidases . In contrast, the specific 6,8-dibromo-7-amino substitution pattern is critical for high-affinity MAO-B binding, a property that is diminished or absent in analogs lacking both bromine atoms [1]. The quantitative evidence below demonstrates that this compound is not merely an analog but a functionally distinct chemotype where the bromine atoms act as essential pharmacophoric elements for enzyme inhibition, making generic substitution a high-risk decision for assay reproducibility.

Head-to-Head and Cross-Study Quantitative Differentiation: 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one vs. Closest Analogs


MAO-B Inhibitory Potency: A 46-Fold Improvement Over the 7-Benzyloxy Analog

The compound demonstrates an IC50 of 86 nM against recombinant human MAO-B, measured via inhibition of kynuramine conversion to 4-hydroxyquinoline [1]. In a directly comparable assay format, the closest available structural comparator, a 7-benzyloxy-3,4-dihydroquinolin-2(1H)-one analog (CHEMBL172856), exhibits an IC50 of 4,010 nM against the same enzyme [2]. This represents a 46.6-fold increase in potency attributable to the 6,8-dibromo-7-amino substitution pattern.

MAO-B inhibition Neuroprotection CNS Drug Discovery

MAO-B vs. MAO-A Selectivity: A 144-Fold Isoform Bias Compared to Only 2-Fold for the Analog

The selectivity index (MAO-A IC50 / MAO-B IC50) is a critical parameter for avoiding serotonergic side effects. For the target compound, MAO-A IC50 is 12,400 nM and MAO-B IC50 is 86 nM, yielding a selectivity ratio of 144 [1]. In contrast, the 7-benzyloxy analog (CHEMBL172856) has a MAO-A IC50 of 25,300 nM and MAO-B IC50 of 4,010 nM, resulting in a ratio of only 6.3 [2][3]. The target compound thus achieves a 22.9-fold higher selectivity for MAO-B, primarily driven by its enhanced MAO-B potency rather than reduced MAO-A activity.

Isoform Selectivity MAO-A Off-Target Risk

Target Class Shift: From Carbonic Anhydrase to Monoamine Oxidase via Dibromination

The non-brominated parent scaffold, 7-amino-3,4-dihydroquinolin-2(1H)-one (CAS 22246-07-7), is characterized in the literature as a carbonic anhydrase inhibitor (CAI) with activity against isoforms hCA I, II, IV, VII, and IX [1]. It does not appear in any MAO inhibition screening datasets. The 6,8-dibromo derivative (CAS 1797320-23-0) shows no reported CA inhibition but instead demonstrates potent, selective MAO-B inhibition [2]. This represents a complete target class switch induced solely by the addition of two bromine substituents, a phenomenon not achievable with the parent scaffold.

Target Selectivity Chemical Biology Scaffold Repurposing

Physicochemical Differentiation: Enhanced Lipophilicity and Molecular Weight Driven by Bromination

The computed XLogP3 for the target compound is 1.8, with a molecular weight of 319.98 g/mol [1]. The non-brominated parent (CAS 22246-07-7) has a molecular weight of 162.19 g/mol and a predicted LogP of approximately 0.07 . The introduction of two bromine atoms nearly doubles the molecular weight and significantly increases lipophilicity. While this shifts the compound further from traditional oral drug-like space, it enhances its suitability as a blood-brain barrier penetrant CNS probe, a key advantage for MAO-B-targeted neurological research.

Lipophilicity Blood-Brain Barrier Drug-Likeness

Commercial Availability and Purity Benchmarking for Reproducible Research

The compound is commercially available from multiple specialty chemical suppliers, including AKSci (Cat. 2557DX) and Bidepharm (Cat. BD00998688), with a standard minimum purity specification of 95% . The non-brominated parent (CAS 22246-07-7) is commonly supplied at 97% purity . While the purity specification is slightly lower, the dibromo compound's suppliers provide batch-specific QC documentation (NMR, HPLC, GC) upon request, ensuring that the correct 6,8-dibromo-7-amino regioisomer is procured, which is critical given that alternative bromination patterns (e.g., 6-bromo- or 8-bromo-only) are also commercially marketed .

Procurement Quality Control Assay Reproducibility

Validated Application Scenarios for 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one Based on Quantitative Evidence


Selective MAO-B Inhibitor Screening in Parkinson's Disease Drug Discovery

The compound's 86 nM IC50 against human MAO-B and 144-fold selectivity over MAO-A make it suitable as a reference inhibitor or starting scaffold for CNS drug discovery programs targeting Parkinson's disease [1]. Its selectivity profile reduces the risk of serotonergic side effects compared to non-selective or MAO-A-preferring inhibitors. Procurement of this specific dibromo compound, rather than the non-brominated parent or mono-bromo analogs, ensures that the observed biological activity is attributable to the correct pharmacophore.

Chemical Probe for MAO-B Target Engagement and Pharmacological Knockdown Studies

With its well-defined enzyme inhibition profile and physicochemical properties (MW 319.98, XLogP3 1.8), the compound can serve as a chemical biology probe to dissect MAO-B function in cellular and in vivo systems [1][2]. Its increased lipophilicity relative to the polar parent scaffold predicts enhanced passive blood-brain barrier permeability, which is essential for CNS target engagement studies.

Structure-Activity Relationship (SAR) Benchmark for Tetrahydroquinolinone MAO Inhibitors

The dramatic 46.6-fold increase in MAO-B potency compared to the 7-benzyloxy analog, and the complete target class switch from carbonic anhydrase to MAO driven by dibromination, position this compound as a critical reference point in SAR campaigns exploring halogen-substituted quinolinone scaffolds [1][2][3]. Researchers can use it to systematically evaluate the contribution of bromine atoms versus other substituents for MAO isoform selectivity.

Reference Standard for Assay Validation and Quality Control in Enzyme Inhibition Panels

The compound's commercially available 95% purity specification, combined with supplier-provided batch-specific CoA documentation (NMR, HPLC), makes it suitable as a positive control compound for validating MAO-B enzymatic assays [1][2]. Its established IC50 values provide a reproducible benchmark for inter-laboratory assay standardization.

Quote Request

Request a Quote for 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.